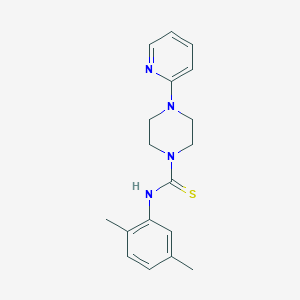
N-(2,5-dimethylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide, commonly known as DMPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPT is a piperazine derivative that is widely used in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of DMPT is not fully understood, but it is believed to act through the modulation of various signaling pathways. DMPT has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer. DMPT has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which regulates energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects
DMPT has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that DMPT can inhibit the proliferation and migration of cancer cells. DMPT has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In vivo studies have demonstrated that DMPT can improve glucose tolerance and insulin sensitivity, suggesting a potential application in the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
DMPT has several advantages for use in lab experiments. It is a stable compound that is readily available and can be synthesized using a simple and cost-effective method. DMPT has also been shown to have low toxicity, making it a safe compound for use in experiments. However, DMPT has some limitations, such as its limited solubility in water, which can affect its bioavailability and efficacy in some experiments.
Orientations Futures
There are several future directions for the study of DMPT. One potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. DMPT has also shown potential as a feed additive for livestock, promoting growth and improving feed efficiency. Additionally, DMPT has been used as a precursor for the synthesis of metal sulfide nanoparticles, which have potential applications in materials science and catalysis. Further research is needed to fully understand the mechanisms of action and potential applications of DMPT in various fields.
Conclusion
In conclusion, DMPT is a piperazine derivative that has gained significant attention in scientific research due to its potential applications in various fields. DMPT can be synthesized using a simple and cost-effective method and has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. DMPT has several advantages for use in lab experiments, including its stability and low toxicity, but also has limitations such as limited solubility in water. Future research on DMPT has the potential to lead to new treatments for inflammatory diseases, improved feed efficiency in livestock, and new materials for use in catalysis.
Méthodes De Synthèse
DMPT can be synthesized by the reaction of 2,5-dimethylphenylhydrazine with 2-pyridinecarboxaldehyde, followed by cyclization with carbon disulfide. The resulting compound is then treated with piperazine to obtain DMPT. This method is relatively simple and cost-effective, making DMPT a readily available compound for scientific research.
Applications De Recherche Scientifique
DMPT has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, DMPT has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. In agriculture, DMPT has been used as a feed additive for livestock, promoting growth and improving feed efficiency. In materials science, DMPT has been used as a precursor for the synthesis of metal sulfide nanoparticles.
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4S/c1-14-6-7-15(2)16(13-14)20-18(23)22-11-9-21(10-12-22)17-5-3-4-8-19-17/h3-8,13H,9-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWLFIJPJFGIRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201163 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

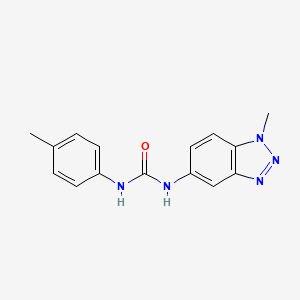
![2-[(5-ethyl-3-thienyl)carbonyl]-N-(2-methylphenyl)hydrazinecarbothioamide](/img/structure/B5793413.png)
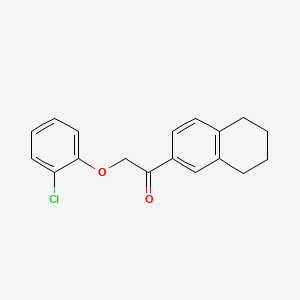
![3-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5793427.png)
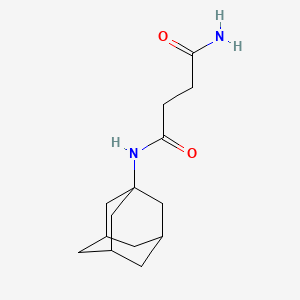
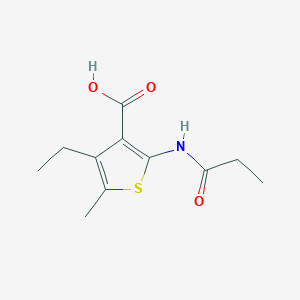
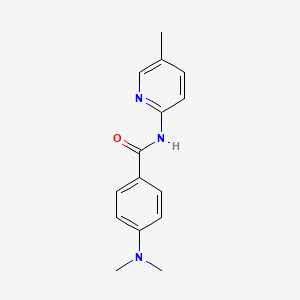
![4-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5793445.png)
![8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5793447.png)
![2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N'-[4-(trifluoromethyl)benzylidene]propanohydrazide](/img/structure/B5793464.png)
![3-(3-methylphenyl)-5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B5793472.png)
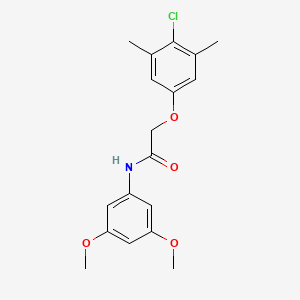

![5-[(2,6-diethylphenyl)amino]-5-oxopentanoic acid](/img/structure/B5793503.png)